5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Kinase Inhibitor FGFR4 Synthetic Intermediate

Acquire 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1246088-58-3), the non-fungible 7-azaindole intermediate explicitly claimed in kinase inhibitor patents. Its unique dual-halogen substitution pattern enables orthogonal reactivity: the C-4 carboxylic acid undergoes amide coupling while the C-6 iodo group serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This achieves chemoselective elaboration without protecting group manipulation at C-5. Unlike brominated or non-iodinated analogs, this scaffold offers superior oxidative addition rates with palladium catalysts, ensuring synthetic efficiency. Essential for generating focused libraries of 6-substituted 7-azaindole-4-carboxylic acid derivatives for FGFR4, TRK, and ROS1 inhibitor programs.

Molecular Formula C8H4ClIN2O2
Molecular Weight 322.49 g/mol
CAS No. 1246088-58-3
Cat. No. B1392967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS1246088-58-3
Molecular FormulaC8H4ClIN2O2
Molecular Weight322.49 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C(=C21)C(=O)O)Cl)I
InChIInChI=1S/C8H4ClIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14)
InChIKeySBHVWSMYWJTPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS 1246088-58-3): A Dual-Halogenated 7-Azaindole-4-carboxylic Acid Scaffold for Kinase-Targeted Drug Discovery


5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1246088-58-3) is a heterocyclic building block featuring a 7-azaindole core simultaneously substituted with chlorine at the 5-position, iodine at the 6-position, and a carboxylic acid group at the 4-position . The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as a privileged bioisostere of indole and purine, widely utilized in kinase inhibitor design [1]. This specific compound is employed as a synthetic intermediate in medicinal chemistry programs targeting protein kinases .

Procurement Rationale: Why Generic 7-Azaindole-4-carboxylic Acids Cannot Substitute for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid


Generic 7-azaindole-4-carboxylic acid derivatives lack the precise dual-halogen substitution pattern that defines the utility of this compound. The 5-chloro substituent modulates electronic properties and binding affinity of downstream kinase inhibitors, while the 6-iodo group serves as the critical handle for palladium-catalyzed cross-coupling reactions [1]. Compounds lacking the 6-iodo group (e.g., 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) cannot undergo the chemoselective Suzuki–Miyaura or Sonogashira couplings required to elaborate the C-6 position. Conversely, compounds bearing bromine instead of iodine at C-6 exhibit reduced oxidative addition rates with palladium catalysts (I > Br >> Cl), compromising synthetic efficiency [2]. The specific 5-chloro-6-iodo-4-carboxylic acid substitution pattern is explicitly claimed in kinase inhibitor patents, establishing its role as a non-fungible, intellectual-property-relevant intermediate [3].

Quantitative Differentiation Evidence: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid vs. Structural Analogs


Patented FGFR4 Inhibitor Intermediate: Documented Synthetic Yield Advantage

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is explicitly claimed as an intermediate in the synthesis of selective FGFR4 inhibitors for cancer therapy [1]. In WO2022055962, this compound is reacted with 2-amino-5-fluorobenzoic acid to yield a key amide intermediate at 55% isolated yield, enabling subsequent elaboration to potent FGFR4 inhibitors [1]. The structurally analogous 5-fluoro-6-iodo derivative (CAS 1246088-59-4) is not claimed in this patent family, indicating that the 5-chloro substitution provides a distinct synthetic and intellectual property advantage.

Kinase Inhibitor FGFR4 Synthetic Intermediate Patent

TRK/ROS1 Kinase Inhibitor Intermediate: Structural Specificity in Patent Claims

In WO2020154472, 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is claimed as an intermediate for the preparation of heterocyclic compounds that inhibit TRK and ROS1 kinases [1]. The patent specifically requires the 5-chloro-6-iodo substitution pattern for intermediate compounds of Formula II. The 6-iodo group enables subsequent functionalization via cross-coupling, while the 5-chloro group remains intact to modulate the electronic properties of the final inhibitor. Non-iodinated 5-chloro analogs (e.g., 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, CAS 920966-03-6) cannot participate in C-6 cross-coupling reactions, fundamentally altering the accessible chemical space.

TRK Inhibitor ROS1 Inhibitor Kinase Patent

Chemoselective Cross-Coupling Reactivity: Iodo vs. Chloro Discrimination in 7-Azaindole Systems

The orthogonally halogenated 7-azaindole scaffold (chloro at C-5, iodo at C-6) enables chemoselective sequential functionalization [1]. In palladium-catalyzed Suzuki–Miyaura couplings, the C–I bond undergoes oxidative addition with rates approximately 100- to 1000-fold faster than the C–Cl bond [2]. This differential reactivity allows selective C-6 arylation while preserving the C-5 chloro group for subsequent transformations or for retaining the chloro substituent in the final inhibitor structure. A study on 2-iodo-4-chloropyrrolopyridine intermediates demonstrated that chemoselective Suzuki coupling at the iodo-bearing position proceeded with 78% isolated yield without competing reaction at the chloro-bearing position [1].

Chemoselectivity Suzuki–Miyaura Cross-Coupling 7-Azaindole

Commercial Availability with HPLC-Verified Purity Specification

This compound is commercially available from multiple suppliers with documented purity specifications of ≥98% (HPLC) . The structurally related 5-fluoro-6-iodo analog (CAS 1246088-59-4) and 6-bromo-5-chloro analog are either discontinued or available only through custom synthesis with extended lead times . The combination of established commercial availability and defined purity specifications reduces procurement uncertainty for medicinal chemistry programs operating under tight timelines.

Purity Quality Control HPLC Procurement

Optimal Application Scenarios for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Drug Discovery and Chemical Biology


Synthesis of FGFR4-Selective Kinase Inhibitors for Oncology Programs

This compound serves as a key intermediate for preparing selective FGFR4 inhibitors as described in WO2022055962 [1]. The 4-carboxylic acid undergoes amide coupling with 2-amino-5-fluorobenzoic acid derivatives (55% isolated yield), while the 6-iodo group remains available for subsequent Suzuki–Miyaura coupling to introduce aryl/heteroaryl diversity at the C-6 position. The 5-chloro substituent is retained in the final inhibitor to modulate hinge-binding interactions and selectivity profiles against other FGFR isoforms [1].

Preparation of TRK/ROS1 Dual Kinase Inhibitor Candidates

As explicitly claimed in WO2020154472, this intermediate enables the synthesis of heterocyclic compounds with inhibitory activity against TRK and ROS1 kinases [2]. The carboxylic acid at C-4 provides a site for amide or ester conjugation, while the orthogonally reactive C-6 iodo group permits sequential functionalization without protecting group manipulation at C-5. This orthogonal reactivity is essential for constructing the complex polyheterocyclic architectures characteristic of clinical-stage TRK inhibitors [2].

Diversity-Oriented Synthesis of 5-Chloro-6-substituted 7-Azaindole-4-carboxylic Acid Libraries

The compound functions as a versatile starting material for generating focused libraries of 6-substituted 7-azaindole-4-carboxylic acid derivatives. The C-6 iodo group participates in Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig coupling reactions to introduce aryl, alkynyl, and amino substituents, respectively [3]. The 5-chloro group remains intact throughout these transformations, providing a conserved substituent for SAR analysis. This orthogonal reactivity profile distinguishes this compound from non-iodinated or non-chlorinated 7-azaindole-4-carboxylic acid scaffolds that lack the capacity for site-selective functionalization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.